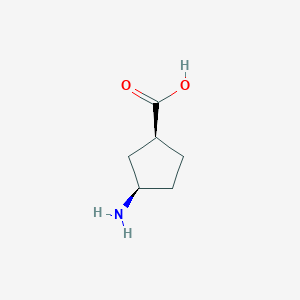

(1S,3R)-3-Aminocyclopentanecarboxylic acid

説明

The compound "(1S,3R)-3-Aminocyclopentanecarboxylic acid" is a structural analog of natural amino acids and has been the subject of various studies due to its potential biological activity and applications. It shares structural features with other amino acids like serine and threonine and is related to compounds that have shown antitumor properties, such as cycloleucine .

Synthesis Analysis

The synthesis of related cyclopentanecarboxylic acid derivatives has been explored in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid was investigated as a potential analog of natural amino acids . Additionally, the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a rigid and functionalized L-glutamic acid analogue, was achieved through a series of aldol-based carbon-carbon bond-forming reactions .

Molecular Structure Analysis

The molecular structure of cyclopentanecarboxylic acid derivatives has been characterized using various spectroscopic techniques. In one study, the infrared, Raman, and 13C NMR spectra of two polymorphic forms of a related compound were analyzed, providing insights into the conformation of the carboxyl group and the intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of cyclopentanecarboxylic acid derivatives has been studied in the context of their interaction with receptors in the brain. For example, (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid was found to be a potent and selective agonist at metabotropic excitatory amino acid receptors, stimulating phosphoinositide hydrolysis in rat hippocampus slices . The absolute configuration of the four isomers of 1-amino-1,3-cyclopentanedicarboxylic acid was determined, and their effects as neuronal excitants were evaluated, with one isomer mimicking the actions of N-methyl-D-aspartic acid .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1S,3R)-3-Aminocyclopentanecarboxylic acid" are not detailed in the provided papers, related compounds have been synthesized and characterized, suggesting that similar methods could be applied to determine these properties. The studies on synthesis and molecular structure analysis provide a foundation for understanding the physical and chemical behavior of these compounds .

科学的研究の応用

Biochemical Studies and Amino Acid Metabolism

1-Aminocyclopentanecarboxylic acid (ACPC) has been investigated for its impact on cellular respiration and amino acid metabolism in rat tissues. Studies reveal that ACPC does not significantly alter cellular respiration or the metabolism of other amino acids. It remains intact within cells, as it is not decarboxylated, transaminated, or oxidized (Berlinguet et al., 1962).

Potential in Cancer Detection

ACPC, particularly its carboxyl-labeled 11C variant (11C-ACPC), has shown promise as a potential tumor-localizing agent. This application is significant for nuclear medicine scanning techniques aimed at cancer detection in humans (Hayes et al., 1976).

Neuropharmacological Applications

ACPC's analog, (1S, 3R)-1-aminocyclopentane-1,3-dicarboxylic acid, has been studied for its neuroprotective effects. It showed an ability to protect synaptic transmission from hypoxia in hippocampal slices, indicating potential therapeutic uses in neuropharmacology (Opitz & Reymann, 1993).

Synthesis and Chemical Analysis

Research has focused on synthesizing and analyzing various stereoisomers of 3-aminocyclopentanecarboxylic acid, including ACPC, as analogues of neurotransmitters like GABA. Such studies contribute to understanding neurotransmission and potential therapeutic applications (Allan et al., 1979).

Transport and Clearance Studies

ACPC has been studied for its transport and clearance mechanisms in the cerebrospinal fluid of cats. This research contributes to understanding how ACPC and similar compounds are metabolized and cleared from the body, which is crucial for developing therapeutic applications (Cutler & Lorenzo, 1968).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statement “H302” which means it is harmful if swallowed . The precautionary statements include “P264 - P270 - P301 + P312 - P501” which advise washing thoroughly after handling, not eating, drinking or smoking when using this product, and calling a POISON CENTER or doctor if the user feels unwell .

作用機序

Target of Action

The primary target of (1S,3R)-3-Aminocyclopentanecarboxylic acid, also known as (1S,3R)-3-aminocyclopentane-1-carboxylic acid, is the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic transmission .

Mode of Action

(1S,3R)-3-Aminocyclopentanecarboxylic acid acts as an agonist at the mGluRs . This means it binds to these receptors and activates them, leading to a series of intracellular events. The activation of mGluRs affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites .

Biochemical Pathways

The activation of mGluRs by (1S,3R)-3-Aminocyclopentanecarboxylic acid affects various biochemical pathways. For instance, it has been found to reduce the frequency of miniature excitatory postsynaptic currents, suggesting a presynaptic mechanism of action . It also induces an inward current associated with a decrease of membrane conductance, suggesting a postsynaptic effect .

Pharmacokinetics

It’s known that the compound is a synthetic intermediate useful for pharmaceutical synthesis , suggesting it may have favorable ADME properties for drug development.

Result of Action

The activation of mGluRs by (1S,3R)-3-Aminocyclopentanecarboxylic acid leads to various cellular effects. For instance, it has been found to reduce inspiratory synaptic currents and increase neuronal excitability . These effects could have significant implications for the modulation of neuronal activity and synaptic transmission.

Action Environment

The action of (1S,3R)-3-Aminocyclopentanecarboxylic acid can be influenced by various environmental factors. For instance, oxidative stress is a key factor that induces sclerotium formation in certain organisms . .

特性

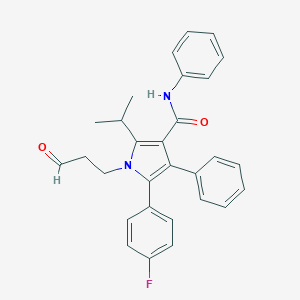

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992543 | |

| Record name | 3-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-Aminocyclopentanecarboxylic acid | |

CAS RN |

71830-07-4 | |

| Record name | (1S,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71830-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)